4-Amino-2,6-DI-tert-butylphenol

描述

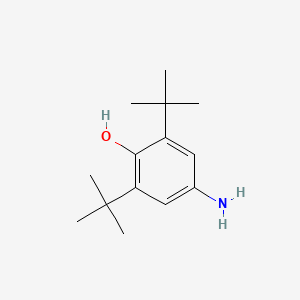

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDTVJMRXYKBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310738 | |

| Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-58-3 | |

| Record name | 950-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Processes

Established Industrial Synthesis Routes

A common industrial synthesis of this compound begins with 2,6-di-tert-butylphenol (B90309) as the starting material. This process typically involves two main steps: nitrosation followed by reduction. guidechem.com

Innovative and Green Synthesis Methodologies

More recent research has focused on developing greener and more efficient synthesis routes. An optimized method also starts with 2,6-di-tert-butylphenol and proceeds through nitrosation and reduction reactions. guidechem.com This improved process utilizes inexpensive and readily available raw materials and avoids the use of expensive and environmentally harmful metal catalysts. guidechem.com The reaction conditions are milder, reaction times are shorter, and the post-treatment is simplified. guidechem.com This green synthesis approach can achieve a high final yield of up to 99.0% for the two-step reaction, generates no waste gas, liquid, or residue, and allows for the recycling of reactants, making it highly suitable for industrial applications. guidechem.com

Another method describes the reduction of 4-nitroso-2,6-di-tert-butylphenol using sodium hydrosulfite in an aqueous sodium hydroxide (B78521) solution. prepchem.com This process yields this compound with a melting point of 105°-108° C. prepchem.com

Mechanistic Investigations of Reactivity and Chemical Transformations

Oxidative Coupling and Radical Intermediates of 4-Amino-2,6-DI-tert-butylphenol

The oxidation of sterically hindered phenols like this compound is a well-studied area, primarily due to the remarkable stability of the resulting radical intermediates. These reactions are central to their function as antioxidants and as precursors for more complex molecules.

The one-electron oxidation of this compound leads to the formation of the corresponding 4-amino-2,6-di-tert-butylphenoxyl radical. This process can be initiated by various chemical oxidants, electrochemically, or enzymatically, for instance, by peroxidases nih.gov. The initial step is the abstraction of a hydrogen atom from the phenolic hydroxyl group.

The resulting phenoxyl radical exhibits significant stability, a characteristic feature of phenols with bulky substituents in the ortho positions. This stability arises from two primary factors:

Steric Hindrance : The two tert-butyl groups physically shield the radical oxygen atom, preventing it from readily participating in reactions that would quench the radical, such as dimerization through the oxygen atom.

Electronic Delocalization : The unpaired electron is not localized on the oxygen atom but is delocalized across the π-system of the aromatic ring. Resonance structures show that the electron density is distributed onto the ortho and para carbons of the ring. The presence of the amino group at the para-position further contributes to this delocalization. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy of the 2,6-di-tert-butyl-4-aminophenoxyl neutral radical confirms that electron density accumulates on the amine group and at positions 3 and 5 of the aromatic ring. mdpi.com

Sufficiently sterically encumbered phenoxyl radicals can be so stable that they can be isolated and characterized as crystalline solids. electrochemsci.org The stability of these radicals is influenced by the substituent at the para-position; for instance, the O–H bond dissociation free energies (BDFEs) of 2,6-di-tert-butyl-4-R-phenols are significantly modulated by the nature of the R group. electrochemsci.org

While the phenoxy radical is relatively stable, it can undergo further oxidation or coupling reactions under appropriate conditions. These pathways lead to the formation of quinones and diphenoquinones.

Quinone Formation : Further oxidation of the phenoxyl radical results in the loss of a second electron, generating a phenoxonium cation. In an aqueous or protic environment, this cation is susceptible to nucleophilic attack by water at the para-position. Subsequent loss of a proton and tautomerization yields the corresponding p-benzoquinone derivative. For related compounds like 2,6-di-tert-butylphenol (B90309), oxidation readily produces 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.orggoogle.com This quinone is also identified as a metabolite of 2,6-di-tert-butylphenol. google.com

Diphenoquinone Formation : Alternatively, two phenoxyl radicals can couple to form a dimer. The steric hindrance from the ortho-tert-butyl groups prevents O-C or O-O coupling, favoring a C-C bond formation between the para-positions of the two rings. This oxidative coupling reaction produces a quinoidal dimer known as a diphenoquinone. For example, the oxidation of 2,6-di-tert-butylphenol in the presence of a base and oxygen yields 3,3′,5,5′-tetra-tert-butyldiphenoquinone. rug.nl The oxidation of 2,6-di-tert-butylphenol can yield both the quinone and the diphenoquinone, with the selectivity depending on the reaction conditions and the catalyst used. wikipedia.org

| Reactant | Reaction Type | Product(s) |

| This compound | One-Electron Oxidation | 4-Amino-2,6-di-tert-butylphenoxyl Radical |

| 4-Amino-2,6-di-tert-butylphenoxyl Radical | Further Oxidation & Hydrolysis | Corresponding p-Benzoquinone |

| 4-Amino-2,6-di-tert-butylphenoxyl Radical | Radical Coupling (Dimerization) | Corresponding Diphenoquinone |

Condensation Reactions and Schiff Base Formation with this compound

The primary amino group of this compound allows it to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov These reactions are fundamental in organic synthesis for creating C=N double bonds.

The general mechanism for Schiff base formation is a reversible, two-stage process. tandfonline.com First, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step forms an unstable carbinolamine intermediate. tandfonline.com In the second stage, the carbinolamine undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable imine product. nih.gov

A significant feature of Schiff bases derived from aminophenols (specifically those with an ortho-hydroxyl group relative to the imine, which is analogous to the para-hydroxy group in this context) is the potential for intramolecular hydrogen bonding. In Schiff bases formed from this compound, a strong intramolecular hydrogen bond can form between the phenolic hydroxyl proton and the nitrogen atom of the imine (O-H···N). rsc.orgguidechem.com

This interaction creates a stable six-membered quasi-aromatic ring. The phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly enhances the stability of the molecule. guidechem.com This stabilization influences the compound's properties in several ways:

Tautomerism : The hydrogen bond facilitates a proton transfer equilibrium between the phenol-imine form (O-H···N) and the keto-amine form (O···H-N). researchgate.net The position of this equilibrium is sensitive to factors like solvent polarity and the electronic nature of substituents on the aromatic rings. guidechem.com

Structural Planarity : The hydrogen bond helps to lock the conformation of the molecule, increasing its planarity.

Enhanced Stability : The introduction of intramolecular hydrogen bonds is a known strategy to enhance the stability and crystallinity of bulk materials like covalent organic frameworks (COFs) derived from Schiff base reactions.

The stereochemistry of Schiff bases derived from this compound is largely dictated by the significant steric bulk of the two tert-butyl groups. These groups flank the phenolic hydroxyl and impose conformational constraints on the molecule.

When these aminophenol-derived Schiff bases are used as ligands for metal ions, particularly with chiral components incorporated into the structure (e.g., from a chiral aldehyde or by using a chiral diamine bridge), the steric hindrance plays a critical role in determining the stereochemical outcome of the resulting complex. For instance, in complexes with tetradentate Schiff-base ligands derived from N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the chirality of the cyclohexanediamine (B8721093) backbone ((R,R) or (S,S)) directs the helicity of the coordination sphere around the metal ion, resulting in either M (left-handed) or P (right-handed) helical structures. The bulky tert-butyl groups are essential in controlling the ligand's conformation and, consequently, the stereoselectivity of the complexation.

Polymerization Mechanisms Involving Aminophenol Derivatives

Aminophenols are versatile monomers for the synthesis of functional polymers, typically through oxidative polymerization. These methods can be chemical, electrochemical, or enzymatic, and they generally proceed through radical-mediated mechanisms. mdpi.com

Chemical or electrochemical oxidative polymerization of aminophenols involves the generation of radical cations from the monomer. mdpi.comelectrochemsci.org These reactive intermediates can then couple in various ways. For para-aminophenol derivatives, coupling can occur through C—N linkages (head-to-tail) or C—C linkages, leading to polymers with different structures, such as open-chain or more complex ladder-like structures (e.g., phenoxazine-like). mdpi.comguidechem.com The properties of the resulting polymer, including its conductivity, depend heavily on the monomer structure and the polymerization conditions. mdpi.comrsc.org For example, poly(o-aminophenol) can be synthesized via chemical oxidation using ammonium (B1175870) persulfate, resulting in a polymer with both quinoid and benzoid structures in its chain. electrochemsci.orgresearchgate.net

Electrochemical Polymerization Studies

While specific studies on the electrochemical polymerization of this compound are not extensively documented, valuable insights can be drawn from the electrochemical behavior of its close analogue, 2-amino-4-tert-butylphenol (B71990). The electropolymerization of aminophenols is a complex process that is highly dependent on the relative positions of the amino and hydroxyl groups on the aromatic ring. researchgate.net

For 2-amino-4-tert-butylphenol, electrochemical oxidation in an acidic aqueous medium leads to the formation of a polymeric film, poly(2-amino-4-tert-butylphenol) or poly(2A-4TBP). researchgate.netua.es Spectroscopic analysis of the resulting polymer suggests a structure primarily composed of phenoxazine (B87303) rings, a common feature in the polymerization of o-aminophenol derivatives. researchgate.net The bulky tert-butyl substituent is thought to favor the occurrence of N-N couplings during the polymerization process. researchgate.net However, the productivity of electrochemical synthesis is noted to be significantly lower compared to chemical methods. This is attributed to the formation of a low-conductivity layer of the deposited polymer on the electrode surface, which impedes further monomer oxidation. ua.es

It is important to note that the different substitution pattern in this compound, with two bulky groups flanking the hydroxyl group and the amino group in the para position, would likely influence the mechanism and feasibility of electropolymerization. The steric hindrance might affect the coupling mechanism and the ultimate structure of the polymer.

Chemical Oxidation Polymerization Processes

Similar to electrochemical methods, the chemical oxidation of 2-amino-4-tert-butylphenol provides a model for understanding the potential polymerization pathways of this compound. The chemical polymerization of 2-amino-4-tert-butylphenol can be achieved using an oxidant like ammonium persulfate in an acidic solution. ua.es

The resulting polymer, poly(2A-4TBP), is described as a mixture of oligomers containing up to 16 monomer units. researchgate.net Spectroscopic studies indicate that the chemical structure and redox behavior of the polymer are not significantly different from the material synthesized electrochemically, with phenoxazine rings forming the basic structure. researchgate.netua.es

The synthesis of this compound itself often involves the nitration and subsequent reduction of 2,6-di-tert-butylphenol. guidechem.com Traditional methods have been reported to have drawbacks such as long reaction times and the use of harsh reagents. guidechem.com More optimized, environmentally friendly synthesis methods involving nitrosation and reduction reactions have been developed, achieving high yields. guidechem.comgoogle.com These synthetic precursors are crucial for any subsequent polymerization studies. The chemical oxidation of this compound is anticipated to be influenced by the significant steric hindrance around the phenolic oxygen, which could affect the accessibility of the oxidant and the subsequent coupling reactions.

Coordination Chemistry and Ligand-Metal Interactions of this compound Analogues

The coordination chemistry of ligands derived from this compound and its analogues is a rich field, driven by the potential for these molecules to act as versatile ligands in metal complexes. The presence of both a hard phenolate (B1203915) donor and a softer amino donor allows for a range of coordination modes.

Studies on analogues provide a window into the potential coordination behavior. For instance, a ligand derived from 4,6-di-tert-butylphenol, (E)-2-((3-amino-pyridin-4-ylimino)-methyl)-4,6-di-tert-butylphenol, has been used to synthesize a facial rhenium(I) tricarbonyl complex. rsc.org This ligand demonstrates the ability of di-tert-butylphenol derivatives to form stable coordination compounds. The electronic properties of the resulting complex are influenced by the nature of the ancillary ligand, highlighting the role of the substituted phenol (B47542) in tuning the metal center's characteristics. rsc.org

Furthermore, the coordination of 2,6-di-tert-butyl-4-nitrophenoxide with copper(II) and zinc(II) has been investigated. nih.gov In this case, the steric bulk of the di-tert-butyl groups prevents the typical coordination through the phenolate oxygen. Instead, the ligand binds through the nitro group in a nitronato-quinone resonance form. nih.gov This illustrates how steric hindrance can dictate the coordination mode of di-tert-butylphenol derivatives.

Amine bis(phenol) (ABP) pro-ligands, which share structural similarities, have been used to create palladium(II) complexes. These complexes, featuring a pincer-like O,N,O coordination, have shown catalytic activity in C-C coupling reactions. hw.ac.uk The synthesis of these complexes is sensitive to the reaction conditions, with the choice of base influencing the final product. hw.ac.uk

The following table summarizes some of the key metal complexes formed with analogues of this compound:

| Ligand Analogue | Metal | Key Findings |

| (E)-2-((3-amino-pyridin-4-ylimino)-methyl)-4,6-di-tert-butylphenol | Rhenium(I) | Forms a stable facial tricarbonyl complex; the ligand influences the electronic properties of the metal center. rsc.org |

| 2,6-di-tert-butyl-4-nitrophenoxide | Copper(II), Zinc(II) | Steric hindrance forces coordination through the nitro group in a nitronato-quinone form. nih.gov |

| Amine bis(phenol) pro-ligands | Palladium(II) | Forms pincer-like O,N,O complexes that are active as catalysts in C-C coupling reactions. hw.ac.uk |

Comprehensive Spectroscopic and Computational Characterization of 4 Amino 2,6 Di Tert Butylphenol and Its Functional Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structure of 4-Amino-2,6-di-tert-butylphenol is highly symmetrical, which simplifies its NMR spectra. The two tert-butyl groups are chemically equivalent, as are the two aromatic protons.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The 18 protons of the two tert-butyl groups would appear as a single, strong singlet due to their equivalence. The two aromatic protons meta to the hydroxyl group would also produce a singlet. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would each appear as singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C-NMR: The carbon NMR spectrum would reflect the molecular symmetry. It would show one signal for the two equivalent methyl carbons of the tert-butyl groups, one signal for the two quaternary carbons of the tert-butyl groups, and distinct signals for the four types of carbons in the benzene (B151609) ring (C-OH, C-NH₂, C-C(CH₃)₃, and C-H).

Two-Dimensional NMR: While the simple structure of the parent molecule may not necessitate complex 2D analysis, techniques like HHCOSY (Homonuclear Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are invaluable for its functional derivatives. For instance, in Schiff base derivatives of this compound, these techniques can confirm the coupling between protons on adjacent carbons and identify distinct spin systems within the molecule, confirming the structure and connectivity. researchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Interaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of this compound displays characteristic bands for its hydroxyl, amino, and alkyl-substituted aromatic components.

Key vibrational bands include:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups give rise to characteristic stretching vibrations in the 3200-3600 cm⁻¹ region. The O-H stretch is typically a broad band, while the N-H stretch of the primary amine appears as two sharp peaks (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl groups is observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds in the aromatic ring are found in the 1500-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching of the phenol (B47542) and the C-N stretching of the amine are typically observed in the fingerprint region between 1200 cm⁻¹ and 1300 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental FTIR to precisely assign these vibrational modes. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis) and Electrochemical Analysis (Cyclic Voltammetry)

The combination of UV-Visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) provides insight into the electronic transitions and redox properties of the molecule.

UV-Vis spectroscopy measures the electronic transitions from ground to excited states, typically π → π* and n → π* transitions in aromatic compounds. The phenol and amino groups on the aromatic ring act as strong auxochromes, influencing the position and intensity of the absorption bands. For this compound, the electronic spectrum is characterized by absorptions in the UV region, which are associated with the π-electron system of the substituted benzene ring.

Cyclic voltammetry is used to study the oxidation and reduction processes of a molecule. Aminophenols are known to be electrochemically active, with both the amino and hydroxyl groups capable of undergoing oxidation. ustc.edu.cn The oxidation of p-aminophenols can proceed in a two-step, one-electron transfer process. ustc.edu.cn The first step often involves the formation of a radical cation, and the final product can be a quinone-imine. ustc.edu.cn

For this compound, the first oxidation potential is a key parameter indicating its ability to donate an electron. The bulky tert-butyl groups at the ortho positions provide significant steric hindrance, which can influence the electron transfer mechanism and the stability of the resulting oxidized species, often preventing the polymerization reactions that can occur with unsubstituted aminophenols. rsc.org

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While crystallographic data for the parent this compound is not widely published, studies on its functional derivatives provide critical insights into its structural behavior.

For example, the crystal structure of (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol, a Schiff base derivative, has been determined. researchgate.netnih.gov In this derivative, the molecule exhibits specific bond lengths and angles, and its crystal packing is stabilized by hydrogen bonding. An intramolecular O—H···N hydrogen bond is observed, and molecules are linked into chains by intermolecular N—H···O hydrogen bonds. researchgate.netnih.gov Such studies confirm the connectivity and reveal the non-covalent interactions that govern the solid-state architecture of these compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, this technique provides unambiguous confirmation of its elemental composition.

The computed exact mass of this compound is 221.177964357 Da. nih.gov This value is a key reference point for HRMS analysis, where the experimentally measured mass is compared to the theoretical mass to confirm the identity of the compound. The molecular formula is established as C14H23NO. nih.govchemicalbook.comguidechem.comsigmaaldrich.com

The table below summarizes the key mass spectrometry-related properties for this compound.

| Property | Value |

| Molecular Formula | C14H23NO |

| Molecular Weight | 221.34 g/mol |

| Exact Mass | 221.177964357 Da |

| Monoisotopic Mass | 221.177964357 Da |

| Data Source | nih.govguidechem.com |

For the isomer 2-amino-4,6-di-tert-butylphenol, the predicted collision cross section (CCS) values for various adducts have been calculated, which can be valuable for ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 222.18524 | 153.6 |

| [M+Na]+ | 244.16718 | 161.5 |

| [M-H]- | 220.17068 | 156.2 |

| [M+NH4]+ | 239.21178 | 172.1 |

| [M+K]+ | 260.14112 | 158.7 |

| Data Source | uni.lu |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are invaluable for gaining deeper insights into the properties and behavior of molecules like this compound at the atomic and electronic levels. These approaches complement experimental data and can predict various molecular characteristics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other electronic properties. Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra.

While specific DFT and TD-DFT studies on the parent molecule this compound were not found in the search results, these methods have been applied to its derivatives. For example, DFT calculations were used to assess the stability of the intramolecular hydrogen bond in Schiff base derivatives of similar phenols. researchgate.net An optimized synthesis method for 2,6-di-tert-butyl-4-aminophenol has been developed, which involves nitrosation and reduction reactions, highlighting the importance of understanding the reactivity of this class of compounds. guidechem.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of conformational changes and flexibility of molecules over time.

While specific MD simulation studies on this compound were not identified, the principles of MD are well-established for studying complex biomolecular systems. For example, MD simulations have been used to study the thermal treatment of the Ara h 6 peanut protein, where the protein is solvated in a water box and its dynamics are simulated under different temperature conditions. mdpi.com Similar methodologies could be applied to understand the conformational landscape of this compound and its derivatives in different environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding of a ligand to a receptor's active site.

Molecular docking studies have been performed on derivatives of this compound to explore their potential as therapeutic agents. For instance, new hybrids of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene (BHT), a related phenolic compound, were synthesized and evaluated as multifunctional agents for Alzheimer's disease. nih.gov Docking studies of these hybrids indicated binding to both the catalytic and peripheral sites of acetylcholinesterase (AChE), suggesting a potential to inhibit AChE-induced β-amyloid aggregation. nih.gov

In another study, molecular docking was used to investigate the interaction of 2,4-di-tert-butylphenol (B135424) (DTBP) with insect odorant receptors. mdpi.com The study used Autodock Tools to dock DTBP into the cryo-EM structure of the Orco subunit of the Drosophila melanogaster odorant receptor. mdpi.com The results confirmed that DTBP interacts with the W146 residue of the Orco subunit. mdpi.com This highlights how molecular docking can elucidate specific ligand-protein interactions at the molecular level.

Quantum Embedding Methods and Fragment-Based Quantum Chemistry

The accurate in-silico prediction of molecular properties for compounds like this compound and its larger functional derivatives presents a significant computational challenge. As the size of a molecular system increases, the computational cost of high-level quantum mechanical calculations escalates dramatically, often as a high-degree polynomial of the number of basis functions. ohio-state.eduohio-state.edu To surmount this hurdle, quantum embedding methods and fragment-based quantum chemistry have emerged as powerful strategies. nih.govacs.orgsimonsfoundation.org These approaches partition a large, computationally demanding molecule into smaller, manageable subsystems or "fragments." ohio-state.edursc.org High-accuracy quantum mechanics (QM) calculations are then performed on the chemically most relevant fragments, while the surrounding environment is treated at a lower level of theory or with a simpler model. acs.orgsimonsfoundation.org

The core principle of fragment-based methods is to approximate the properties of the entire supersystem by combining the results from calculations on the individual fragments. ohio-state.edursc.org This decomposition allows for a "divide and conquer" approach, making it feasible to apply sophisticated electronic structure methods, such as coupled-cluster theory or advanced density functional theory (DFT), to localized regions of interest within a large molecule, which would be computationally prohibitive for the entire system. ohio-state.edu

One prominent family of fragment-based techniques is the Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method. This approach is a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method that can also be configured as a QM/QM scheme. In a typical ONIOM setup for a derivative of this compound, the core phenolic ring and its functional groups (amino and hydroxyl) could be defined as the high-level QM region, as this is where key electronic and chemical events, such as radical scavenging, are likely to occur. The bulky tert-butyl groups and any larger substituents could be treated at a lower level of theory or with a molecular mechanics force field. This partitioning allows for a focused and accurate description of the reactive center while maintaining computational efficiency. Studies on other complex phenolic compounds, such as polyphenols interacting with proteins, have successfully employed ONIOM to elucidate interaction energies and geometries. researchgate.net

For instance, in the study of antioxidant properties of phenolic compounds, fragment-based methods can be used to calculate Bond Dissociation Enthalpies (BDEs) for the O-H bond, a key indicator of radical scavenging ability. researchgate.net By fragmenting a large derivative, the calculation of the BDE for the phenolic hydroxyl group can be performed with high accuracy, including the electronic effects of the surrounding molecular structure, which are incorporated through an embedding potential. This approach has been used to study the antioxidant mechanisms of various phenolic compounds, providing insights into structure-activity relationships. nih.govnih.gov

The following table illustrates a hypothetical application of a fragment-based method, such as the Generalized Many-Body Expansion (GMBE), to calculate the interaction energy between a functionalized this compound derivative and a model biological receptor site. The GMBE method systematically accounts for many-body interactions between fragments. ohio-state.edu

| Interaction Pair (Fragment 1 - Fragment 2) | 1-Body Energy (kcal/mol) | 2-Body Interaction Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Phenolic Ring - Amino Acid Residue 1 | -1250.4 | -5.2 | |

| tert-Butyl Group 1 - Amino Acid Residue 2 | -850.2 | -1.8 | |

| Amino Group - Amino Acid Residue 3 | -350.6 | -4.5 | |

| Total | -11.5 |

This table is illustrative and provides representative data for a fragment-based calculation. The values are not from a specific experimental study on this compound.

Quantum embedding methods, such as density functional theory (DFT)-in-DFT embedding, offer a seamless way to partition the electron density of a large system. arxiv.orgaip.org In this framework, the total electron density is divided into a density for the active subsystem (e.g., the this compound core) and the environment. The calculation on the active subsystem is then performed in the presence of an embedding potential that represents the quantum mechanical effects of the environment. This approach avoids the artificial bond-cutting issues that can arise in some fragmentation schemes and provides a more rigorous quantum mechanical description of the interaction between the subsystem and its environment.

Computational studies on substituted anilines have utilized DFT to model fragmentation patterns and reaction pathways. nih.gov These studies demonstrate the power of quantum chemical methods to provide detailed mechanistic insights that are analogous to the information that could be obtained for derivatives of this compound using fragment-based approaches. For example, the relative stability of different radical species or the activation barriers for specific reactions can be calculated with high accuracy for the active fragment.

The following table presents hypothetical data from a fragment-based DFT calculation on a derivative of this compound, illustrating the calculation of the O-H Bond Dissociation Enthalpy (BDE), a critical parameter for antioxidant activity. lp.edu.ua

| Computational Method | Basis Set | Fragment | Calculated O-H BDE (kcal/mol) |

| ONIOM (B3LYP/6-311+G(d,p):UFF) | 6-311+G(d,p) for high layer | Phenolic core | 78.5 |

| EE-GMFCC | def2-TZVP | Full molecule | 79.1 |

| Full DFT (B3LYP) | 6-31G(d) | Full molecule | 79.8 |

This table is illustrative, providing representative data to demonstrate the utility of fragment-based methods in calculating key chemical properties. The values are not from a specific experimental study on this compound.

Research Applications and Mechanistic Understanding in Specialized Fields

Catalytic Applications of 4-Amino-2,6-DI-tert-butylphenol and its Metal Complexes

While direct catalytic applications of this compound are not extensively documented in prominent research, the broader class of 2,6-di-tert-butylphenols and their metal complexes have been a subject of significant investigation in catalysis. The principles derived from these related compounds provide a framework for understanding the potential catalytic behavior of the 4-amino derivative.

Metal complexes incorporating sterically hindered phenolic ligands are notable for their role in catalyzing the oxidation of organic substrates. Research has shown that cobalt(II) and cobalt(III) complexes, in particular, are active in oxidation reactions. For instance, cobalt(III) complexes have been studied for the catalytic oxidation of 2,6-di-tert-butylphenol (B90309) itself, yielding the corresponding benzoquinone as the main product. researchgate.net The catalytic activity in such systems is influenced by both electronic and steric factors. researchgate.net Similarly, cobalt Schiff base complexes have been used to catalyze the autoxidation of substituted phenols. researchgate.net While these studies focus on the parent phenol (B47542), they highlight the capacity of the hindered phenolic framework to participate in and modulate metal-centered catalytic oxidation cycles.

The redox activity of the hindered phenol moiety is central to its function. The oxidation of 2,6-di-tert-butylphenols containing specific metal groups in the para position can lead to the formation of stable phenoxyl radicals. nih.gov This transformation from a diamagnetic complex to a paramagnetic radical state involves electron transfer processes that are fundamental to redox catalysis. nih.gov Some organometallic complexes with these ligands have been shown to exhibit a dual effect, initially acting as antioxidants and then, upon decomposition, yielding species that can promote oxidation. nih.gov

Furthermore, the steric hindrance provided by the tert-butyl groups can enforce unusual binding modes in metal complexes, such as in copper and zinc complexes of 2,6-di-tert-butyl-4-nitrophenoxide, a compound structurally related to the 4-amino variant. researchgate.net In these cases, the ligand binds through the nitro group in a quinonoidal form, which influences its electrochemical behavior and reactivity, demonstrating how substituents at the 4-position can dictate the redox properties of the entire complex. researchgate.net

Advanced Materials Science and Polymer Stabilization Research

In the realm of materials science, this compound is recognized as a significant intermediate and additive, primarily for its antioxidant properties that protect polymers from degradation. mdpi.comguidechem.com

This compound, also known as 2,6-di-tert-butyl-4-aminophenol, is an important intermediate in the synthesis of hindered phenolic antioxidants. mdpi.comguidechem.com These antioxidants are crucial for protecting a wide array of materials, including plastics, rubber, and synthetic fibers, against thermal-oxidative degradation. mdpi.comguidechem.com The primary mechanism involves the phenolic hydroxyl group donating a hydrogen atom to neutralize peroxy radicals, which are key species in the auto-oxidation chain reaction of polymers. The bulky tert-butyl groups stabilize the resulting phenoxyl radical, preventing it from initiating further degradation.

Research has demonstrated that the anti-oxidation performance of this compound in polyolefin resins is comparable to the commercial antioxidant 1076 and superior to Butylated Hydroxytoluene (BHT). researchgate.net This effectiveness is critical for maintaining the mechanical integrity of polymers during high-temperature processing, such as extrusion. researchgate.net

| Antioxidant | Polymer System | Key Finding | Reference |

|---|---|---|---|

| This compound | Polyolefins | Anti-oxidation property is equal to Antioxidant 1076 and superior to BHT. | researchgate.net |

| This compound | Polyolefins | After 5 extrusion cycles, melt flow rate showed little change; tensile strength and elongation at break increased. | researchgate.net |

Hindered phenols are a major class of polymerization inhibitors used to prevent the premature and undesired self-polymerization of reactive monomers during transport and storage. wikipedia.org Unsaturated monomers like styrene (B11656) are susceptible to thermally-initiated radical polymerization, which can be prevented by radical-scavenging inhibitors. wikipedia.org

Phenolic compounds, including Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol), are commonly used as stabilizers for monomers such as styrene and vinyl acetate. mdpi.comlongchangchemical.com These inhibitors function by reacting with and terminating polymerization-initiating radicals. iomosaic.com The effectiveness of phenolic inhibitors often relies on the presence of dissolved oxygen to convert initial radicals into peroxy radicals, which are then scavenged by the phenol. iomosaic.com Given that this compound belongs to this class of sterically hindered phenols, it is positioned to serve a similar function as a stabilizer for monomers, although specific studies detailing its use for this particular application are less common than its use as a polymer antioxidant.

A key area of modern materials science is the development of multifunctional additives that can provide protection against multiple degradation pathways simultaneously. The 2,6-di-tert-butylphenol scaffold is a foundational component in this research. By chemically combining a hindered phenol moiety with other stabilizing groups, such as a hindered amine light stabilizer (HALS), novel additives with synergistic effects can be created. researchgate.net For example, a stabilizer containing both hindered phenol and HALS groups in a single molecule was shown to significantly improve the thermal and thermal-oxidative stability of polyamide 6. researchgate.net This approach creates a more efficient stabilization system, enhancing the long-term durability and performance of the polymer. researchgate.net

Biomedical and Biochemical Research of this compound Derivatives

In the realm of biomedical and biochemical research, derivatives of this compound have been explored for their potential therapeutic effects. These investigations have unveiled multifaceted biological activities, from antioxidant and enzyme modulation to antimicrobial and neuroprotective properties.

Derivatives of this compound are recognized for their potent antioxidant properties, which are largely attributed to the sterically hindered phenolic hydroxyl group. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from initiating further radical chain reactions. This structural feature is central to their ability to scavenge reactive oxygen species (ROS) and other free radicals.

Research has demonstrated that these compounds exhibit significant antioxidant activity in various assays. For instance, conjugates of 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene (BHT), a related hindered phenol, have shown high antioxidant activity in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. nih.gov They also effectively inhibit luminol (B1675438) chemiluminescence and lipid peroxidation in mouse brain homogenates. nih.gov The antioxidant capacity of 2,4-di-tert-butylphenol (B135424), a related compound, has been quantified and shown to be dose-dependent in scavenging ABTS radical anions, with its antioxidant capacity being about half that of vitamin C. nih.gov

The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the electron-donating effects of the amino group and the steric hindrance provided by the tert-butyl groups, which limits its reactivity. N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide, a derivative, has been identified as a particularly effective scavenger of hypochlorous acid. ruspoj.com

Table 1: Antioxidant Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| Conjugates of 4-amino-2,3-polymethylenequinoline and BHT | ABTS, FRAP, Luminol chemiluminescence, Lipid peroxidation | Demonstrated high antioxidant activity. | nih.gov |

| 2,4-di-tert-butylphenol | ABTS radical scavenging | Dose-dependent scavenging, antioxidant capacity about half that of vitamin C. | nih.gov |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide | Hypochlorous acid scavenging | Identified as a highly effective scavenger. | ruspoj.com |

Derivatives of this compound have been investigated as modulators of various enzymes, with a particular focus on cholinesterases, which are key targets in the management of Alzheimer's disease.

Studies have revealed that new hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene (BHT) are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing a preference for BChE. nih.gov For example, the lead compound, 2,6-di-tert-butyl-4-{[2-(7,8,9,10- tetrahydro-6H-cyclohepta[b]quinolin-11-ylamino)-ethylimino]-methyl}-phenol, exhibited IC₅₀ values of 1.90 µM for AChE and 0.084 µM for BChE. nih.gov Kinetic analyses have shown that these compounds act as mixed-type reversible inhibitors for both cholinesterases. nih.gov Furthermore, these derivatives display low activity against carboxylesterase, suggesting a reduced risk of certain drug-drug interactions. nih.gov

Other research on 4-[(diethylamino)methyl]-phenol derivatives has also demonstrated potent inhibition of both AChE and BChE, with a notable selectivity towards BChE. doi.orgresearchgate.net Kinetic studies using Lineweaver-Burk plots confirmed that these compounds are mixed-type inhibitors. doi.orgresearchgate.net The inhibitory potency of certain 4-aminoquinoline (B48711) derivatives has been found to be comparable to that of established drugs like donepezil (B133215) and galantamine. nih.gov

Table 2: Cholinesterase Inhibition by this compound Derivatives and Related Compounds

| Compound/Derivative | Enzyme(s) Inhibited | IC₅₀ Values/Inhibition Constants (Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-{[2-(7,8,9,10- tetrahydro-6H-cyclohepta[b]quinolin-11-ylamino)-ethylimino]-methyl}-phenol | AChE, BChE | AChE: 1.90 µM, BChE: 0.084 µM | Mixed-type reversible | nih.gov |

| 4-[(diethylamino)methyl]-phenol derivatives | AChE, BChE | AChE: <220 nM, BChE: <48 nM | Mixed-type | doi.org |

| 4-aminoquinoline-based adamantanes | AChE, BChE | Ki ranging from 0.075 to 25 µM | Not specified | nih.gov |

The antimicrobial and antifungal properties of this compound and its analogs have been the subject of numerous studies. The related compound, 2,4-di-tert-butylphenol (2,4-DTBP), has demonstrated a broad spectrum of activity against various microorganisms.

Research has shown that 2,4-DTBP can inhibit the growth of the bacterium Cutibacterium acnes at a concentration of 16 µg/mL. mdpi.com It has also been found to be effective against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The mechanism of its antibacterial action is thought to involve the disruption of quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov By inhibiting quorum sensing, 2,4-DTBP can render bacteria less virulent and more susceptible to antibiotics. frontiersin.org

In terms of antifungal activity, 2,4-DTBP has been shown to be effective against the opportunistic fungus Candida albicans. nih.gov It inhibits the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. nih.gov The proposed mechanism for this anti-biofilm activity is the inhibition of hyphal development, a crucial step in the initial adhesion of C. albicans. nih.gov Furthermore, 2,4-DTBP has been found to inhibit the production of key virulence factors in C. albicans, such as hemolysins, phospholipases, and secreted aspartyl proteinases. nih.gov It is also effective against the root-rot fungus Fusarium oxysporum by inhibiting spore germination and hyphal growth. nih.gov

Table 3: Antimicrobial and Antifungal Activity of 2,4-di-tert-butylphenol (a related compound)

| Organism | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Cutibacterium acnes | Growth inhibition (16 µg/mL) | Not specified | mdpi.com |

| Pseudomonas aeruginosa | Antibacterial, Anti-biofilm | Quorum sensing inhibition | nih.govfrontiersin.org |

| Staphylococcus aureus | Antibacterial | Not specified | nih.gov |

| Candida albicans | Antifungal, Anti-biofilm | Inhibition of hyphal development, Inhibition of virulence factors | nih.gov |

| Fusarium oxysporum | Antifungal | Inhibition of spore germination and hyphal growth | nih.gov |

The antioxidant properties of this compound derivatives underpin their potential for neuroprotection. Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's disease. By scavenging reactive oxygen species, these compounds can help protect neurons from oxidative damage.

Research has shown that 2,4-di-tert-butylphenol, isolated from sweet potato, can protect PC12 cells (a cell line used in neuroscience research) from hydrogen peroxide-induced oxidative stress. nih.gov Furthermore, in a mouse model of Alzheimer's disease, administration of 2,4-di-tert-butylphenol improved learning and memory, suggesting it can mitigate the cognitive deficits induced by amyloid-beta peptide. nih.gov The neuroprotective effects are linked to the compound's ability to counteract the neurotoxicity of amyloid-beta, likely through its antioxidant capacity. nih.gov

Conjugates of 4-amino-2,3-polymethylenequinolines and butylated hydroxytoluene have also been investigated as multifunctional agents for Alzheimer's disease, combining cholinesterase inhibition with antioxidant and neuroprotective effects. nih.gov Their ability to inhibit lipid peroxidation in brain homogenates further supports their neuroprotective potential. nih.gov

Recent research has uncovered a novel application for derivatives of this compound in the field of chemical ecology, specifically their interaction with insect olfactory receptors. The compound 2,4-di-tert-butylphenol (DTBP) has been identified as a novel agonist for the insect odorant receptor co-receptor (Orco). mdpi.comnih.gov Orco is a highly conserved protein across many insect species and is crucial for the sense of smell.

Electrophysiology experiments have demonstrated that DTBP activates the Orco subunit in Drosophila melanogaster (the common fruit fly). mdpi.com The activation is concentration-dependent and voltage-independent, with an EC₅₀ value of 13.4 ± 3.0 μM. mdpi.comnih.gov Molecular docking and point mutation studies have identified a specific binding site for DTBP on the Orco subunit, with the W146 residue being critical for this interaction. mdpi.com This specific binding to a highly conserved receptor suggests that DTBP and its derivatives could be developed as novel pest control agents that specifically target insects. mdpi.comnih.gov

Environmental Remediation and Biodegradation Studies

The widespread use of hindered phenols as antioxidants and stabilizers in various industrial products has led to their presence in the environment. Consequently, there is growing interest in understanding their environmental fate and developing methods for their remediation.

Studies have shown that some hindered phenols, such as 4-tert-butylphenol, are not persistent in the environment and can biodegrade under aerobic aquatic conditions. industrialchemicals.gov.au However, others, like the plastic additive 2,6-di-tert-butylphenol (2,6-DTBP), are considered hazardous and toxic to aquatic life. nih.gov

Research has identified bacterial strains capable of degrading these compounds. The bacterium Pseudomonas aeruginosa san ai has been shown to efficiently degrade 2,6-DTBP. nih.gov This degradation is influenced by environmental factors such as pH and temperature. nih.gov Proteomic studies of this bacterium have revealed that exposure to 2,6-DTBP leads to the upregulation of enzymes involved in the cleavage of aromatic rings, suggesting a specific metabolic pathway for its degradation. nih.gov This research indicates that both the whole cells of P. aeruginosa san ai and their crude enzyme preparations could be utilized for the bioremediation of areas contaminated with 2,6-DTBP. nih.gov

Microbial Degradation Pathways and Enzyme Identification

There is a notable lack of studies directly investigating the microbial degradation pathways and specific enzymes involved in the breakdown of this compound. However, research on analogous compounds provides a foundation for hypothesizing its metabolic fate. The degradation of aromatic amines and substituted phenols has been a subject of extensive research, offering clues to the potential enzymatic reactions that could transform this molecule. researchgate.netnih.gov

Bacterial degradation of monocyclic aromatic amines typically involves the release of ammonia (B1221849) either before or after the aromatic ring is cleaved. nih.gov For many aminophenols, the initial step is often a deamination reaction, where the amino group is removed. For instance, in the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800, a deaminase enzyme catalyzes the conversion to 4-chlorocatechol (B124253) with the release of ammonium (B1175870) ions. nih.gov Similarly, the degradation of 4-aminophenol (B1666318) in Burkholderia sp. strain AK-5 proceeds through its conversion to 1,4-benzenediol and then to 1,2,4-trihydroxybenzene before ring cleavage, a process initiated by deamination. nih.gov

Given this, a plausible initial step in the microbial degradation of this compound would be an oxidative deamination to produce 2,6-di-tert-butyl-1,4-hydroquinone. This reaction would be catalyzed by a monooxygenase or a similar enzyme system. researchgate.net Following this, the hydroquinone (B1673460) intermediate would be susceptible to ring cleavage by dioxygenase enzymes, a common strategy in the aerobic degradation of aromatic compounds.

Alternatively, hydroxylation could occur prior to deamination. The enzymes involved in such pathways are typically multicomponent systems, often requiring cofactors like NADH or NADPH. researchgate.net The bulky tert-butyl groups at the 2 and 6 positions may sterically hinder enzymatic attack, potentially making this compound more recalcitrant than simpler aminophenols.

While specific enzymes for this compound have not been identified, studies on other aromatic compounds suggest that laccases, peroxidases, and various mono- and dioxygenases would be key players in its breakdown. researchgate.net For example, enzymes from Serratia marcescens have been shown to catalyze the hydrogen peroxide-mediated degradation of 4-aminophenol. researchgate.net

Kinetics and Mechanisms of Environmental Degradation Processes

Detailed kinetic studies on the environmental degradation of this compound are scarce. However, research on the parent compound, 2,6-di-tert-butylphenol (2,6-DTBP), and other substituted phenols can provide insights into the potential rates and controlling factors of its degradation.

For instance, the biodegradation of 2,6-DTBP by an Alcaligenes sp. strain isolated from industrial wastewater demonstrated that degradation is possible, albeit at a moderate pace. nih.gov In that study, with an initial concentration of 100 mg/L, 62.4% of the 2,6-DTBP was removed after 11 days. The degradation kinetics were described by the Eckenfelder equation, with a calculated half-life of 9.38 days. nih.gov This suggests that the bulky tert-butyl groups significantly influence the degradation rate.

Table 1: Biodegradation Kinetics of 2,6-di-tert-butylphenol by Alcaligenes sp.

| Parameter | Value |

|---|---|

| Initial Concentration | 100 mg/L |

| Degradation after 11 days | 62.4% |

| Kinetic Model | Eckenfelder Equation |

| Half-life | 9.38 days |

| Maximum Tolerated Concentration | 200 mg/L |

Data from a study on the degradation of 2,6-DTBP by an isolated Alcaligenes sp. strain. nih.gov

The presence of an amino group at the 4-position in this compound would likely alter its physicochemical properties, such as water solubility and susceptibility to oxidation, thereby affecting its degradation kinetics. The amino group can be a target for initial enzymatic attack, potentially leading to different degradation rates compared to 2,6-DTBP.

Advanced Oxidation Processes (AOPs) are another relevant degradation mechanism in the environment, particularly in engineered systems. For example, the degradation of the structurally related 2,4-di-tert-butylphenol (2,4-DTBP) has been studied using the UV/persulfate process. researchgate.net Such processes rely on the generation of highly reactive radicals, like hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals, which can non-selectively attack organic molecules. The kinetics of these processes are often pseudo-first-order. In a Fenton process study on p-aminophenol, the degradation was found to fit a pseudo-first-order kinetic model, with efficiency being highly dependent on pH, and the concentrations of hydrogen peroxide and ferrous ions. bibliotekanauki.pl It is conceivable that AOPs could effectively degrade this compound, although specific rate constants are not available.

Bioremediation Potential in Contaminated Systems

The potential for using microorganisms to clean up environments contaminated with this compound is an area that requires dedicated research. However, the demonstrated ability of certain bacteria to degrade related compounds points to a plausible role for bioremediation.

Microorganisms capable of degrading substituted phenols and aromatic amines are key candidates for the bioremediation of sites contaminated with these compounds. Strains of Alcaligenes and Burkholderia have shown promise in degrading chlorinated aminophenols and di-tert-butylphenols. nih.govnih.gov For example, Burkholderia sp. RKJ 800 has demonstrated the ability to utilize 4-chloro-2-aminophenol as its sole source of carbon and energy and has been suggested for the remediation of contaminated soil. nih.gov

The bioremediation potential of a given compound is influenced by several factors, including its bioavailability, toxicity to microorganisms, and the presence of suitable microbial consortia with the necessary catabolic genes. The bulky tert-butyl groups on this compound might reduce its bioavailability and render it more resistant to microbial attack. However, the presence of the amino group could also make it a suitable nitrogen source for some microorganisms, provided they can initiate the breakdown of the molecule.

Studies on the bioremediation of other aromatic amines have shown that the process can be effective. Bacteria are known to break down these organic molecules into smaller, non-toxic components, preventing secondary contamination. researchgate.net The successful isolation of bacterial strains that can degrade compounds like 2,6-DTBP from industrial wastewater biofilms suggests that microbial communities in contaminated environments can adapt to utilize such recalcitrant molecules. nih.gov

Table 2: Microbial Genera with Potential for Degradation of Related Aromatic Compounds

| Microbial Genus | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Alcaligenes | 2,6-di-tert-butylphenol | nih.gov |

| Burkholderia | 4-aminophenol, 4-chloro-2-aminophenol | nih.govnih.gov |

| Pseudomonas | Aniline, 3-nitrophenol | nih.govnih.gov |

| Serratia | 4-aminophenol | researchgate.net |

This table highlights microbial genera that have been identified to degrade compounds structurally related to this compound.

Further research, including microcosm studies and the isolation of specific bacterial or fungal strains capable of degrading this compound, is necessary to fully establish its bioremediation potential. Such studies would need to determine the optimal environmental conditions (e.g., pH, temperature, nutrient availability) for degradation and identify any toxic intermediates that may be formed.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation 4-Amino-2,6-di-tert-butylphenol Analogs with Tailored Properties

The rational design of new molecules is a key focus in modern chemistry. For this compound, this involves the strategic modification of its structure to enhance specific properties. Researchers are actively exploring the synthesis of novel analogs with tailored characteristics for a range of applications.

One approach involves the creation of hybrid molecules that combine the antioxidant properties of this compound with other pharmacophores. For instance, new hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene (BHT) have been synthesized. nih.gov These compounds have shown potential as multifunctional agents for the treatment of Alzheimer's disease by acting as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The structure-activity relationship (SAR) is a critical aspect of this research. By systematically altering the substituents on the phenol (B47542) ring and the amino group, scientists can study the impact on the compound's activity. For example, the introduction of different alkyl or aryl groups can influence the compound's antioxidant capacity, solubility, and biological activity. This allows for the fine-tuning of the molecule's properties to suit specific needs.

Advanced Analytical and Spectroscopic Techniques for In-Situ Monitoring of Reactions

The development of advanced analytical techniques is crucial for understanding and optimizing the synthesis of this compound and its analogs. These methods allow for the real-time, in-situ monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of byproducts.

A variety of sophisticated analytical techniques are employed for the analysis of phenolic compounds. researchgate.net High-performance liquid chromatography (HPLC) coupled with detectors such as ultraviolet/visible (UV/Vis), photodiode array (PDA), or mass spectrometry (MS) is widely used for the separation and identification of these compounds. researchgate.netmdpi.comucdavis.edu Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly when combined with derivatization techniques. mdpi.com

Spectroscopic methods also play a vital role. Techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the structure of this compound and its derivatives. researchgate.netnih.gov Electron paramagnetic resonance (EPR) spectroscopy is particularly useful for studying the radical scavenging activity of phenolic antioxidants by observing the hyperfine splitting of the 2,6-di-tert-butyl 4-amino-phenoxyl neutral radical. uam.es

| Analytical Technique | Application in Phenolic Compound Analysis |

| HPLC-UV/Vis/PDA/MS | Separation, identification, and quantification of phenolic compounds. researchgate.netmdpi.comucdavis.edu |

| GC-MS | Analysis of volatile phenolic compounds, often with derivatization. mdpi.com |

| FTIR Spectroscopy | Characterization of functional groups in the molecular structure. researchgate.netnih.gov |

| NMR Spectroscopy | Elucidation of the detailed molecular structure. researchgate.netnih.gov |

| EPR Spectroscopy | Study of radical scavenging mechanisms. uam.es |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.netnih.gov These technologies are being increasingly integrated into the research and development of compounds like this compound to accelerate the discovery of new analogs and optimize their synthesis.

In the realm of synthesis, ML algorithms can be used to optimize reaction conditions, leading to higher yields, reduced reaction times, and improved efficiency. beilstein-journals.orgdoaj.org By analyzing experimental data, these models can identify the optimal parameters for factors such as temperature, solvent, and catalyst concentration. researchgate.netnih.gov This data-driven approach to reaction optimization can significantly reduce the time and resources required for process development. beilstein-journals.org

Development of Sustainable and Green Chemistry Applications

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. This "green chemistry" approach is being applied to the synthesis of this compound and other aminophenols. aiche.org

Traditional methods for the synthesis of aminophenols often involve harsh reagents and produce significant amounts of waste. aiche.orgchemicalbook.com For example, the use of iron powder for the reduction of nitrophenols generates large quantities of iron sludge. aiche.org Researchers are now exploring more sustainable alternatives, such as catalytic hydrogenation using noble metal catalysts like platinum on carbon (Pt/C). aiche.orgrsc.org These methods offer higher yields, fewer byproducts, and a reduced environmental impact. aiche.org

Another green approach is the use of more environmentally benign solvents and reagents. For instance, a highly efficient protocol for the synthesis of substituted phenols has been developed using aqueous hydrogen peroxide as the oxidant in ethanol, a renewable solvent. nih.gov The synthesis of this compound itself has been optimized to be more environmentally friendly by avoiding the use of expensive and toxic metal catalysts and recycling reactants. guidechem.comgoogle.com

Exploration of Novel Biological Targets and Therapeutic Modalities

While this compound is well-known for its antioxidant properties, researchers are actively exploring its potential for new biological targets and therapeutic applications. The unique chemical structure of this compound and its derivatives makes it a promising scaffold for the development of novel drugs.

Derivatives of 2,6-di-tert-butylphenol (B90309) have shown potential neuroprotective effects, suggesting their utility in treating conditions associated with oxidative stress in the brain. mdpi.com Furthermore, some analogs of 2,4-di-tert-butylphenol (B135424) have exhibited a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. mdpi.comresearchgate.net

The exploration of novel biological targets for this compound and its analogs is an active area of research. For example, some 4-aminophenol (B1666318) derivatives have been investigated for their potential as antidiabetic agents and for their ability to interact with DNA. nih.gov The development of new therapeutic modalities based on this versatile chemical structure holds significant promise for the future.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。